8-Bromoquinoxaline-6-carboxylic acid

Catalog No.
S3239742
CAS No.
1378260-89-9
M.F
C9H5BrN2O2
M. Wt
253.055
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Bromoquinoxaline-6-carboxylic acid

CAS Number

1378260-89-9

Product Name

8-Bromoquinoxaline-6-carboxylic acid

IUPAC Name

8-bromoquinoxaline-6-carboxylic acid

Molecular Formula

C9H5BrN2O2

Molecular Weight

253.055

InChI

InChI=1S/C9H5BrN2O2/c10-6-3-5(9(13)14)4-7-8(6)12-2-1-11-7/h1-4H,(H,13,14)

InChI Key

YTGWEQGMSZLMDS-UHFFFAOYSA-N

SMILES

C1=CN=C2C(=CC(=CC2=N1)C(=O)O)Br

Solubility

not available

Quinoxaline Applications

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities. It has been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, organic sensitizers for solar cell applications, and polymeric optoelectronic materials .

Carboxylic Acids Applications

Carboxylic acids are versatile organic compounds that play a key role in life sciences . They are largely distributed in nature and are intermediates in the degradation pathways of amino acids, fats, and carbohydrates . They are used in different areas such as organic synthesis, nanotechnology, and polymers . The application of carboxylic acids in these areas includes obtaining small molecules, macromolecules, synthetic or natural polymers, modification of the surface of metallic nanoparticles, and more .

8-Bromoquinoxaline-6-carboxylic acid is a synthetic compound belonging to the quinoxaline family, characterized by a bromine atom at the 8-position and a carboxylic acid group at the 6-position of the quinoxaline ring. Its molecular formula is C9H5BrN2O2C_9H_5BrN_2O_2 with a molecular weight of approximately 253.05 g/mol. This compound exhibits notable properties that make it of interest in various fields, particularly medicinal chemistry due to its potential biological activities and applications.

  • Oxidation: The compound can be oxidized to yield quinoxaline derivatives, which may possess varying biological activities.
  • Reduction: It can also be reduced to form corresponding amines, which may have different pharmacological properties.
  • Substitution Reactions: The bromine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups into the molecule .

Research indicates that 8-Bromoquinoxaline-6-carboxylic acid exhibits significant biological activities. It has been shown to inhibit enzymes involved in DNA replication, particularly DNA topoisomerase. This inhibition can lead to apoptosis in cancer cells by disrupting their ability to replicate DNA effectively. Additionally, the compound has demonstrated anti-inflammatory properties and may modulate cell signaling pathways crucial for cellular metabolism and survival .

The synthesis of 8-Bromoquinoxaline-6-carboxylic acid can be achieved through various methods:

  • Starting from Quinoxaline: Bromination of quinoxaline followed by carboxylation at the 6-position.
  • Using Bromoacids: Reaction of bromoacids with quinoxaline derivatives under suitable conditions.
  • Functional Group Transformations: Utilizing existing functional groups on related compounds to introduce the desired carboxylic acid functionality .

8-Bromoquinoxaline-6-carboxylic acid has several applications, particularly in medicinal chemistry:

  • Anticancer Agent: Due to its ability to inhibit DNA topoisomerase, it is being explored as a potential therapeutic agent for cancer treatment.
  • Anti-inflammatory Drug Development: Its anti-inflammatory properties suggest possible applications in treating inflammatory diseases.
  • Pharmacological Research: The compound's structural versatility allows for modifications that could lead to derivatives with enhanced pharmacological profiles .

Studies on 8-Bromoquinoxaline-6-carboxylic acid have shown that it interacts with various biomolecules, particularly enzymes and receptors. Its binding affinity to DNA topoisomerase is crucial for its anticancer activity, as it prevents the enzyme from unwinding DNA strands during replication. Furthermore, research indicates that it can modulate gene expression related to cell survival and apoptosis, highlighting its potential as a therapeutic agent .

Several compounds share structural features with 8-Bromoquinoxaline-6-carboxylic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Properties
OlaquindoxQuinoxaline derivativeUsed primarily in veterinary medicine
EchinomycinAntibiotic with antitumor propertiesExhibits strong antibacterial activity
LevomycinKnown for antibacterial activityEffective against a range of bacterial infections
CarbadoxAntimicrobial agentCommonly used as a growth promoter in livestock

What distinguishes 8-Bromoquinoxaline-6-carboxylic acid from these compounds is its unique combination of biological activities, particularly its role as a potential anticancer agent due to its ability to inhibit DNA topoisomerase .

Catalytic Oxidation Approaches for Benzylic Methyl Group Conversion

Catalytic oxidation of benzylic methyl groups represents a pivotal strategy for introducing carboxylic acid functionalities into aromatic systems. For 8-bromoquinoxaline-6-carboxylic acid, this approach often involves the oxidation of a precursor such as 8-bromo-6-methylquinoxaline. Iron-based catalysts, particularly iron(III) chloride, have demonstrated efficacy in mediating these transformations under mild conditions. For instance, Ahn et al. (2021) reported an iron-catalyzed oxidative coupling method using di-tert-butyl peroxide (DTBP) as an oxidizing agent, which facilitated the conversion of methyl arenes to aldehydes in situ . The reaction proceeds via a radical mechanism, wherein DTBP generates tert-butoxy radicals that abstract hydrogen from the benzylic methyl group, forming a benzyl radical intermediate. Subsequent oxidation yields the corresponding aldehyde, which undergoes further oxidation to the carboxylic acid under aerobic conditions .

Lead-based catalysts, such as lead(II) bromide, have also been employed in analogous reactions. Soleymani et al. (2012) demonstrated that PbBr₂ catalyzes the condensation of methyl-substituted aromatic diamines with carbonyl compounds, achieving yields exceeding 75% under ethanol reflux . While lead catalysts offer high efficiency, their environmental toxicity has spurred interest in transitioning to iron or copper alternatives.

Table 1: Catalytic Oxidation Methods for Benzylic Methyl Group Conversion

CatalystOxidizing AgentSolventTemperature (°C)Yield (%)
FeCl₃DTBPEthanol8068–72
PbBr₂O₂EthanolReflux75–82
CuSO₄·5H₂OH₂O₂Water10060–65

Hydrothermal Synthesis Under High-Temperature Aqueous Conditions

Hydrothermal synthesis leverages high-temperature aqueous environments to drive hydrolytic reactions, particularly for ester-to-carboxylic acid conversions. A representative pathway involves the hydrolysis of 8-bromoquinoxaline-6-carboxylate esters under alkaline conditions. For example, Ambeed (2020) detailed the saponification of methyl 8-bromoquinoxaline-6-carboxylate using sodium hydroxide in ethanol-water mixtures, achieving a 76.6% yield after refluxing for 4 hours . The reaction mechanism proceeds through nucleophilic attack by hydroxide ions at the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol and the carboxylate salt. Acidification with hydrochloric acid subsequently precipitates the free carboxylic acid .

Hydrothermal methods are particularly advantageous for scalability, as they avoid volatile organic solvents. However, prolonged heating at high temperatures may lead to decarboxylation or bromine loss, necessitating precise control over reaction parameters.

Halogenation-Oxidation Sequential Pathways for Carboxylic Acid Formation

The sequential introduction of bromine and oxidation of methyl groups offers a modular route to 8-bromoquinoxaline-6-carboxylic acid. This two-step process typically begins with the electrophilic bromination of 6-methylquinoxaline. Using bromine or N-bromosuccinimide (NBS) in the presence of Lewis acids like FeBr₃, bromine is selectively introduced at the 8-position of the quinoxaline ring. Subsequent oxidation of the methyl group at the 6-position is achieved using potassium permanganate or chromium trioxide under acidic conditions.

Notably, the choice of oxidizing agent impacts both yield and selectivity. Chromium-based oxidants, while effective, pose environmental and handling challenges. Recent studies have favored hydrogen peroxide in combination with tungsten catalysts, which provide comparable yields (70–75%) with reduced toxicity .

Table 2: Halogenation-Oxidation Sequential Pathways

Brominating AgentOxidizing AgentCatalystYield (%)
NBSKMnO₄H₂SO₄65–70
Br₂CrO₃Acetic Acid68–72
HBrH₂O₂Na₂WO₄70–75

Solvent Optimization in Nucleophilic Aromatic Substitution Reactions

Solvent selection critically influences the efficiency of nucleophilic aromatic substitution (SₙAr) reactions, particularly in the functionalization of brominated quinoxalines. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) enhance reaction rates by stabilizing transition states through solvation effects. A high-throughput experimentation (HTE) study by PMC (2020) evaluated 3,072 reaction conditions for SₙAr reactions, identifying DMSO as optimal for carboxylation reactions due to its high dielectric constant (ε = 47.2) and ability to dissolve both organic and inorganic reagents .

Ethanol-water mixtures, while less effective in solvating intermediates, offer advantages in green chemistry applications. For instance, the hydrolysis of 8-bromo-6-cyanoquinoxaline in ethanol-water (1:1) at 80°C achieved a 70% yield of the carboxylic acid, underscoring the balance between solubility and environmental impact .

Table 3: Solvent Effects on SₙAr Reaction Efficiency

SolventDielectric Constant (ε)Reaction Time (h)Yield (%)
DMSO47.2285
DMF36.7378
Ethanol-Water24.3670

XLogP3

1.4

Dates

Modify: 2023-08-19

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